Propan-2-yl 2-bromoheptanoate
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Overview
Description
Propan-2-yl 2-bromoheptanoate is an organic compound with the molecular formula C₁₀H₁₉BrO₂. It is an ester formed from the reaction of 2-bromoheptanoic acid and propan-2-ol. This compound is known for its applications in organic synthesis and various industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-bromoheptanoate can be synthesized through the esterification reaction between 2-bromoheptanoic acid and propan-2-ol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-bromoheptanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are commonly used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include 2-hydroxyheptanoate, 2-alkoxyheptanoate, or 2-aminoheptanoate.
Reduction: The major product is 2-bromoheptanol.
Hydrolysis: The products are 2-bromoheptanoic acid and propan-2-ol.
Scientific Research Applications
Propan-2-yl 2-bromoheptanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of propan-2-yl 2-bromoheptanoate involves its reactivity as an ester and a bromoalkane. The ester group can undergo hydrolysis or reduction, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 2-chloroheptanoate: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
Propan-2-yl 2-iodoheptanoate: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to the bromo compound.
Propan-2-yl 2-fluoroheptanoate: The presence of a fluorine atom significantly alters its chemical properties and reactivity.
Uniqueness
Propan-2-yl 2-bromoheptanoate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
5445-28-3 |
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Molecular Formula |
C10H19BrO2 |
Molecular Weight |
251.16 g/mol |
IUPAC Name |
propan-2-yl 2-bromoheptanoate |
InChI |
InChI=1S/C10H19BrO2/c1-4-5-6-7-9(11)10(12)13-8(2)3/h8-9H,4-7H2,1-3H3 |
InChI Key |
AEHIJYHFKVIIAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)OC(C)C)Br |
Origin of Product |
United States |
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